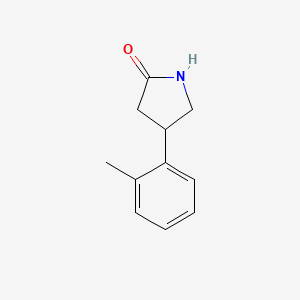

4-(2-Methylphenyl)pyrrolidin-2-one

Descripción general

Descripción

4-(2-Methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-methylphenyl group. Pyrrolidinones are known for their diverse biological activities and are used as versatile synthons in organic synthesis.

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include 4-(2-methylphenyl)pyrrolidin-2-one, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with a variety of biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that this compound may have similar effects .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of pyrrolidinones often employs microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles . This method allows for the rapid and efficient synthesis of pyrrolidinones under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo substitution reactions, where the 2-methylphenyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrrolidinones.

Aplicaciones Científicas De Investigación

4-(2-Methylphenyl)pyrrolidin-2-one is an organic compound with a pyrrolidine ring substituted with a 2-methylphenyl group at the fourth position and a carbonyl group at the second position. It belongs to the class of phenylpyrrolidines, which are polycyclic aromatic compounds featuring a benzene ring linked to a pyrrolidine ring.

Pharmaceutical Development

- Antimicrobial Applications Many pyrrolidin-2-one derivatives exhibit significant antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs.

- Neurological disorder Optically enriched or substantially optically pure 4-substituted-pyrrolidin-2-ones are useful for the synthesis of 2-oxo-pyrrolidin-1-yl derivatives . These derivatives are particularly suited for treating neurological disorders .

- Neuropharmacology this compound may exhibit biological activities, particularly in the context of neuropharmacology. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems such as dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

Industrial Applications

- Textile-finishing agents 2-Pyrrolidone is used as an intermediate for the synthesis of various N-vinyl-2-pyrrolidone and N-methylol derivatives used as textile-finishing agents. The use of these derivatives as textile-finishing agents can improve the quality and durability of textiles.

Research

- Inhibitors of Neurotransmitters Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been synthesized and biologically evaluated as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with relatively poor inhibition of the serotonin transporter (SERT) .

- Receptor site inactivity A subset of compounds selected for evaluation of their effect upon serotonin and dopamine receptors has shown them to be inactive at these sites .

Comparación Con Compuestos Similares

Pyrrolidine-2-one: A parent compound with similar structural features.

Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their biological activity.

Prolinol: A derivative with different stereochemistry and biological profiles.

Uniqueness: 4-(2-Methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its pharmacophore space and contributes to its diverse reactivity and biological activity.

Actividad Biológica

4-(2-Methylphenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in the field of neuropharmacology due to its structural similarities to known psychoactive compounds. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted at the fourth position by a 2-methylphenyl group and a carbonyl group at the second position. Its molecular formula is with a molecular weight of 189.25 g/mol. The unique substitution pattern enhances its pharmacophore space, contributing to its diverse biological activities.

Research indicates that this compound interacts with several neurotransmitter systems, particularly dopamine and serotonin receptors. Its mechanism of action involves:

- Target Selectivity : The compound selectively binds to dopamine transporters (DAT) and norepinephrine transporters (NET), influencing neurotransmitter reuptake mechanisms.

- Biochemical Pathways : The presence of the pyrrolidine ring suggests interactions with various biochemical pathways, which may lead to multiple pharmacological effects.

Neuropharmacological Effects

Studies have shown that derivatives of pyrrolidinones can affect mood and behavior by modulating neurotransmitter levels. Specifically, this compound exhibits:

Potential Therapeutic Applications

The biological activity of this compound suggests several potential applications:

- Antidepressant Properties : Due to its interaction with dopamine and serotonin systems, it may serve as a candidate for treating mood disorders.

- Anxiolytic Effects : Its structural analogs have shown promise in reducing anxiety symptoms .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Pyrrolidine derivative | Potential antidepressant and anxiolytic properties |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Pyrrolidine derivative | Known stimulant effects; explored for abuse potential |

| Pregabalin | Gabapentinoid | Anticonvulsant; used for neuropathic pain management |

| N-Methyl-2-pyrrolidone | Lactam | Widely used solvent; low toxicity; versatile applications |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various analogs of pyrrolidinones, including those similar to this compound. For instance:

Propiedades

IUPAC Name |

4-(2-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-4-2-3-5-10(8)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULSTGCMRTVOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297529 | |

| Record name | 4-(2-Methylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654633-87-1 | |

| Record name | 4-(2-Methylphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654633-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.